molecular formula C38H37ClN8O7S B606974 dBET1 CAS No. 1799711-21-9

dBET1

Cat. No. B606974
M. Wt: 785.27
InChI Key: LNKVJWZPPUIOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dBET1 is a Proteolysis-Targeting Chimera (PROTAC) that is connected by ligands for Cereblon and BRD4 . It has an EC50 of 430 nM . dBET1 is composed of (+)-JQ1 linked to NSC 527179 with a linker .


Synthesis Analysis

dBET1 is a novel and effective BRD4 degrader through the proteolysis-targeting chimera (PROTAC) strategy . It is a conjugate of (+)-JQ1 and cereblon E3 ubiquitin ligase ligand (phthalimide), which can induce highly selective cereblon-dependent BET degradation in vitro and in vivo .


Molecular Structure Analysis

The molecular weight of dBET1 is 785.27 and its molecular formula is C38H37ClN8O7S . The chemical name of dBET1 is 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide, 4-(4-chlorophenyl)-N-[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]-2,3,9-trimethyl-, (6S)- .


Chemical Reactions Analysis

dBET1 induces highly selective cereblon-dependent BET protein degradation in vitro and in vivo . It effectively inhibits LPS-induced expression of pro-inflammatory factors .


Physical And Chemical Properties Analysis

The CAS Registry Number of dBET1 is 1799711-21-9 . It is soluble to 100 mM in DMSO .

Scientific Research Applications

Application in Neurology

  • Scientific Field : Neurology
  • Summary of the Application : dBET1 has been used in research related to acute ischemic brain injury. It is a novel and effective BRD4 degrader through the proteolysis-targeting chimera (PROTAC) strategy .
  • Methods of Application : In the study, post-ischemic dBET1 treatment was started 4 hours after stroke onset .
  • Results or Outcomes : The treatment significantly ameliorated severe neurological deficits and reduced infarct volume 48 hours after stroke. It markedly reduced inflammation and oxidative stress after stroke, indicated by multiple pro-inflammatory cytokines and chemokines including IL-1β, IL-6, TNF-α, CCL2, CXCL1 and CXCL10, and oxidative damage markers 4-hydroxynonenal (4-HNE) and gp91 phox and antioxidative proteins SOD2 and GPx1 .

Application in Oncology

  • Scientific Field : Oncology
  • Summary of the Application : dBET1, a proteolysis-targeting chimera (PROTAC) against the bromodomain and extra-terminal domain (BET) family members, has shown cytotoxic effects on Kasumi (AML1-ETO), NB4 (PML-RARa), THP-1 (MLL-AF9), and MV4-11 (MLL-AF4) AML cell lines representing different molecular subtypes of AML .
  • Methods of Application : The study identified the correlation between high expression of BRD4 and overall survival of patients with AML. It was found that targeted degradation of BRD2, BRD3, and BRD4 proteins by dBET1 showed cytotoxic effects .
  • Results or Outcomes : The results indicated that dBET1 had broad anti-cancer effects on AML cell lines with different molecular lesions and provided more benefits to patients with AML .

Application in Sepsis

  • Scientific Field : Immunology
  • Summary of the Application : dBET1 has been used in research related to sepsis. It is a conjugate of (+)-JQ1 and cereblon E3 ubiquitin ligase ligand (phthalimide), which can induce highly selective cereblon-dependent BET degradation in vitro and in vivo .
  • Methods of Application : In the study, dBET1 effectively inhibited LPS-induced expression of proinflammatory factors .
  • Results or Outcomes : The treatment with dBET1 resulted in the inhibition of proinflammatory factors such as NOS2, prostaglandin-endoperoxide synthase 2 (PTGS2), IL1B, TNF, C-C motif .

Safety And Hazards

dBET1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H37ClN8O7S/c1-19-20(2)55-38-31(19)33(22-9-11-23(39)12-10-22)42-25(34-45-44-21(3)46(34)38)17-29(49)40-15-4-5-16-41-30(50)18-54-27-8-6-7-24-32(27)37(53)47(36(24)52)26-13-14-28(48)43-35(26)51/h6-12,25-26H,4-5,13-18H2,1-3H3,(H,40,49)(H,41,50)(H,43,48,51)/t25-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEGXJXRNBALBV-PMCHYTPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37ClN8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)acetamide

Citations

For This Compound
640
Citations
L Liu, C Yang, BP Lavayen, RJ Tishko… - Journal of …, 2022 - Springer
… dBET1 is a novel and effective BRD4 degrader through the proteolysis-targeting chimera (PROTAC) strategy. We hypothesized that dBET1 … Post-ischemic dBET1 treatment starting 4 h …
Number of citations: 18 link.springer.com
KM DeMars, C Yang, CI Castro-Rivera… - Biochemical and …, 2018 - Elsevier
… or varying incubation times with 1 μM dBET1 for the time-course experiment. After … dBET1 with BRD2 and BRD4 measurement, we next pretreated cells with either DMSO or 1 μM dBET1 …
Number of citations: 53 www.sciencedirect.com
KM DeMars, C Yang, E Candelario-Jalil - Neurochemistry international, 2019 - Elsevier
… proteins for degradation with dBET1, a proteolysis targeting … cerebral artery and received either vehicle or dBET1 (10 mg/kg; ip) … Treatment with dBET1 significantly reduced blood-brain …
Number of citations: 40 www.sciencedirect.com
K Zhang, L Gao, J Wang, X Chu, Z Zhang… - Pathology and …, 2022 - por-journal.com
… In this study, we explored the cytotoxic effects of dBET1 on several AML cell lines (ie, NB4, … mechanism of dBET1’s cytotoxicity and expanded the therapeutic potential of dBET1 to …
Number of citations: 6 www.por-journal.com
K Bauer, D Berger, CC Zielinski, P Valent, TW Grunt - Oncotarget, 2018 - ncbi.nlm.nih.gov
… ) antagonists JQ1 and dBET1 impede MYC oncogene expression. … such as JQ1 or dBET1 might overcome this therapeutic … Ponatinib elicited primarily apoptosis, while JQ1 and dBET1 …
Number of citations: 26 www.ncbi.nlm.nih.gov
L Liu, C Yang, BP Lavayen, J Larochelle… - Stroke, 2022 - Am Heart Assoc
… Hypothesis: In this study, we hypothesized that dBET1 protects … ) and were administered intraperitoneally with dBET1 (30 mg/kg) … in the dBET1-treated animals compared to the controls. …
Number of citations: 0 www.ahajournals.org
C Otto, S Schmidt, C Kastner, S Denk, J Kettler… - Neoplasia, 2019 - Elsevier
… To gain mechanistic insight into the unresponsiveness to dBET1, we generated dBET1-resistant LS174t cells and found a strong downregulation of cereblon protein. These findings …
Number of citations: 45 www.sciencedirect.com
S Crunkhorn - Nature Reviews Drug Discovery, 2015 - nature.com
… of dBET1 bound to BRD4 revealed that the mode of molecular recognition was comparable to JQ1. Using the dBET1–… complex formation, showing that dBET1 was capable of bridging …
Number of citations: 16 www.nature.com
CI Castro‐Rivera, CC Yang, KM DeMars… - The FASEB …, 2018 - Wiley Online Library
… dBET1 is also a hybrid of the highly selective BET inhibitor, JQ1, … dBET1 optimally decreases Brd2 and Brd4. Using Western blot and qRT-PCR, we also found that treatment with dBET1 …
Number of citations: 0 faseb.onlinelibrary.wiley.com
AA Akuffo, A Alontaga, R Metclaf, MS Beatty… - The Journal of …, 2017 - journals.aai.org
Protein degraders have been developed that can aide in understanding gene function. These chemicals contain complementary bifunctional components that 1) interact with specific …
Number of citations: 1 journals.aai.org

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